molecular formula C7H14ClNO B2894760 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2044713-37-1

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B2894760
CAS No.: 2044713-37-1
M. Wt: 163.65
InChI Key: ILAPENCBMBEJKL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS 2044713-37-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a unique 3-oxabicyclo[3.1.0]hexane scaffold, which incorporates a tetrahydrofuran ring fused with a cyclopropane unit . The core structure is a versatile building block in medicinal chemistry and organic synthesis, valued for its rigidity and potential to impart specific conformational properties to candidate molecules . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. With a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol , it is characterized by a defined SMILES code (NC12C(C)(C)OCC1C2.[H]Cl) . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information, which recommends storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPENCBMBEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC2CO1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butenol with bromoacetyl bromide in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to yield alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the formation of diverse derivatives that can be utilized in further synthetic pathways. This versatility is essential for researchers looking to develop new compounds with specific properties.

Biology

In biological research, this compound is being investigated for its potential biological activity and interactions with biomolecules. Studies have indicated that it may exhibit properties that could influence enzyme activity or receptor binding, making it a candidate for exploring new biochemical pathways and mechanisms.

Medicine

The compound has been explored for its therapeutic properties , particularly in the realms of antiviral and antibacterial activities. Preliminary studies suggest that it may interact with specific molecular targets, leading to potential applications in drug development aimed at treating various infections and diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure enables it to be incorporated into innovative formulations that may enhance material properties or production efficiencies.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride with similar bicyclic amines:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine HCl Oxabicyclo[3.1.0]hexane 2,2-dimethyl, 1-amine HCl C₇H₁₄ClNO 163.64 Oxygen bridge, dimethyl groups
EB-1010 (DOV-21,947) Azabicyclo[3.1.0]hexane 3,4-dichlorophenyl, 1-amine HCl C₁₁H₁₁Cl₃N₂ 289.58 Nitrogen bridge, triple uptake inhibitor (5-HT/NE/DA)
rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane HCl Azabicyclo[3.1.0]hexane 4-(trifluoromethoxy)phenyl C₁₂H₁₃ClF₃NO 309.69 Aromatic substituent, lipophilic
(1α,5α,6α)-3-Oxabicyclo[3.1.0]hexan-6-amine HCl Oxabicyclo[3.1.0]hexane 6-amine HCl C₅H₁₀ClNO 135.59 Simpler structure, lower molecular weight
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine HCl Oxabicyclo[2.1.1]hexane 1-methyl, 4-amine HCl C₆H₁₂ClNO 149.62 Smaller bicyclic system (2.1.1)

Key Observations :

  • Heteroatom Influence : Replacing the oxygen bridge in oxabicyclo compounds (e.g., target compound) with nitrogen (azabicyclo, as in EB-1010) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .
  • Ring Strain : The [3.1.0] bicyclic system imposes greater steric strain than [2.1.1] systems (e.g., ), affecting conformational stability and synthetic accessibility .

Biological Activity

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride (CAS No. 2044713-37-1) is a bicyclic compound characterized by its unique structural features and potential biological activities. With a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry.

PropertyValue
Chemical Name This compound
CAS Number 2044713-37-1
Molecular Formula C7H14ClNO
Molecular Weight 163.65 g/mol
MDL Number MFCD30476297
Purity Specification Not specified

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological potential, particularly as an intermediate in the synthesis of compounds targeting various diseases.

Preliminary studies suggest that this compound may interact with specific receptor systems within the body, potentially influencing neurotransmitter pathways and providing neuroprotective effects. For instance, research indicates that compounds with similar bicyclic structures can modulate glutamatergic transmission, which is crucial in conditions like Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Neuroprotective Effects : A study focused on group III metabotropic glutamate receptors (mGluRs) indicated that activation of these receptors could reduce excitotoxicity, a common pathway in neurodegeneration. While the specific role of this compound was not directly tested, the structural similarity to other mGluR modulators suggests potential for similar effects .
  • HCV Protease Inhibition : This compound has been identified as a key intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV) protease, specifically targeting the NS3/NS4A serine protease complex. These inhibitors are crucial for developing antiviral therapies against HCV, highlighting the compound's significance in pharmaceutical applications .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antiviral Properties : As mentioned, it serves as a precursor for synthesizing HCV protease inhibitors, suggesting antiviral potential.
  • Neuropharmacological Applications : The modulation of glutamate pathways indicates that derivatives of this compound could be explored for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintained between 0–5°C during cyclization to prevent side reactions (e.g., ring-opening).
  • pH : Adjusted to 6–7 during amine hydrochloride formation to ensure protonation without degrading the bicyclic framework .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while aqueous workup improves salt precipitation .
  • Table 1 : Synthesis Yield Under Varied Conditions
SolventTemperature (°C)Yield (%)Purity (%)
DMF0–57895
Acetone20–254582
THF0–56590

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core and amine group .
  • NMR Spectroscopy : 1^1H-1^1H COSY and NOESY identify spatial proximity of methyl groups and bridgehead protons.
  • Chiral HPLC : Separates enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) mobile phase .

Q. What factors influence the solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Solubility is dictated by:

  • Ionic Character : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) due to hydrogen bonding with polar solvents .
  • Bicyclic Hydrophobicity : The oxabicyclo framework reduces solubility in non-polar solvents (e.g., <5 mg/mL in hexane) .
  • Table 2 : Solubility Profile
SolventSolubility (mg/mL)
Water50
Methanol120
Dichloromethane8

Advanced Research Questions

Q. How do structural modifications to the bicyclic framework impact biological activity in CNS-targeted studies?

  • Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:

  • Methyl Group Substitution : 2,2-Dimethyl groups enhance blood-brain barrier penetration by increasing lipophilicity (logP = 1.2 vs. 0.5 for non-methylated analogs) .
  • Oxygen vs. Nitrogen in the Ring : Replacing the oxabicyclo oxygen with nitrogen (e.g., 3-azabicyclo analogs) reduces CNS activity but increases affinity for peripheral receptors .
  • Table 3 : Activity of Structural Analogs
CompoundTarget (IC₅₀, nM)logP
Target Compound120 (5-HT₁A)1.2
3-Azabicyclo[3.1.0]hexan-6-amine450 (α₂-Adrenergic)0.8
Non-methylated oxabicyclo analog>1,0000.5

Q. How can contradictions in reported solubility or reactivity data be resolved?

  • Methodological Answer : Address discrepancies via:

  • Standardized Protocols : Use USP/PhEur guidelines for solubility testing under controlled humidity and temperature .
  • Counterion Analysis : Trace chloride content (via ion chromatography) may explain variability in hydrochloride salt stability .
  • Reactivity Under Oxidative Stress : Test compound stability in the presence of ROS (e.g., H₂O₂) to identify degradation pathways .

Q. What experimental strategies differentiate enantiomer-specific effects in neurotransmitter receptor binding?

  • Methodological Answer :

  • Enantiomer Resolution : Use preparative chiral chromatography to isolate (1R,5S) and (1S,5R) enantiomers .
  • Radioligand Displacement Assays : Compare IC₅₀ values for each enantiomer at serotonin (5-HT₁A) and dopamine (D₂) receptors.
  • Molecular Dynamics Simulations : Map hydrogen-bonding interactions between enantiomers and receptor binding pockets .

Key Research Findings

  • Antiviral Potential : The oxabicyclo framework shows inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro, IC₅₀ = 8 µM) due to rigid geometry mimicking peptide substrates .
  • Thermal Stability : Decomposition occurs above 200°C (TGA data), necessitating inert storage conditions (argon, 2–8°C) for long-term stability .

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